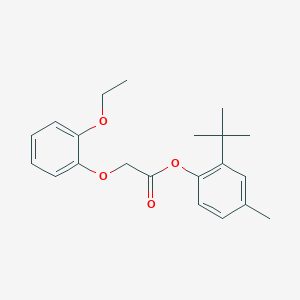

2-tert-butyl-4-methylphenyl (2-ethoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves ring transformation reactions or induced thermolysis in the presence of specific reagents or conditions. For example, tert-butyl phenylperacetates undergo thermolysis in the presence of thiophenol via a dual mechanism, illustrating the complex synthesis processes that similar compounds may undergo (Kim et al., 2001).

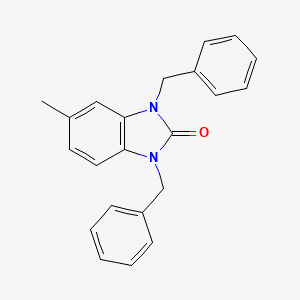

Molecular Structure Analysis

The molecular structure of compounds like 2-tert-butyl-4-methylphenyl (2-ethoxyphenoxy)acetate can be studied through various spectroscopic methods, including NMR, IR, and MS spectroscopy. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For instance, Mao et al. (2015) discussed the crystal structure analysis of a similar compound, revealing how molecular interactions contribute to the overall structural stability (Mao et al., 2015).

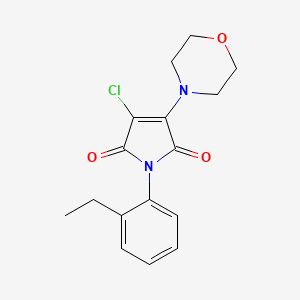

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are diverse and can include processes such as polymerization, methoxycarbonylation, and oxidation. These reactions not only highlight the reactive nature of such compounds but also their potential applications in synthesizing new materials or chemical intermediates. Parnell and Russell (1974) explored the retardation of free radical polymerization by similar phenolic compounds, demonstrating their significance in chemical processes (Parnell & Russell, 1974).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in different environments and applications. These properties are determined through experimental studies and are essential for handling, storage, and application in various chemical processes.

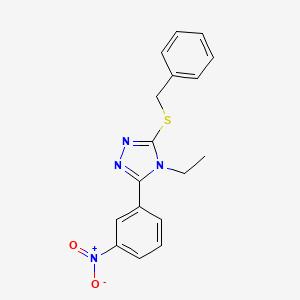

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other chemicals, define the potential uses and safety measures required when working with this compound. Studies like those by Shimizu et al. (1990) on the oxidation reactions offer insights into the compound's chemical behavior and reactivity patterns (Shimizu et al., 1990).

properties

IUPAC Name |

(2-tert-butyl-4-methylphenyl) 2-(2-ethoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-6-23-18-9-7-8-10-19(18)24-14-20(22)25-17-12-11-15(2)13-16(17)21(3,4)5/h7-13H,6,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBHELNIQWERLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)

![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)

![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)

![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)

![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)

![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)

![7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634103.png)